![molecular formula C27H18BrN3O4 B2490697 6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one CAS No. 361171-51-9](/img/no-structure.png)

6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

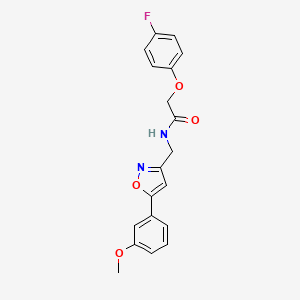

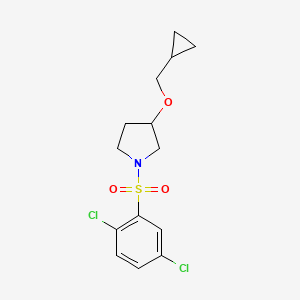

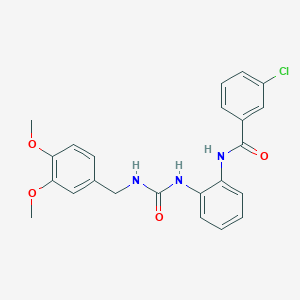

6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C27H18BrN3O4 and its molecular weight is 528.362. The purity is usually 95%.

BenchChem offers high-quality 6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Pyrazolines, including B4, have been investigated for their antibacterial potential. Reports suggest that B4 exhibits antibacterial effects against certain pathogens . Further studies could explore its mechanism of action and potential applications in combating bacterial infections.

- B4 has also demonstrated antifungal activity . Understanding its mode of action and exploring its efficacy against specific fungal strains could be valuable for developing antifungal agents.

- B4’s impact on acetylcholinesterase (AchE) activity in the brain of rainbow trout alevins has been studied . Investigating its effects on other organisms and understanding its neurotoxic potential could provide insights into its safety profile.

Antibacterial Activity

Antifungal Properties

Neurotoxicity Assessment

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one' involves the synthesis of the pyrazole ring, followed by the synthesis of the quinoline ring, and finally the coupling of the two rings to form the target compound.", "Starting Materials": [ "2-furancarboxylic acid", "2-furylacetic acid", "hydrazine hydrate", "benzaldehyde", "ethyl acetoacetate", "4-bromoaniline", "4-phenyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde", "acetic anhydride", "sodium acetate", "acetic acid", "sodium hydroxide", "hydrogen peroxide", "ethanol" ], "Reaction": [ "Synthesis of 1-(2-furoyl)-3-(2-furyl)prop-2-en-1-one from 2-furancarboxylic acid and 2-furylacetic acid via Claisen-Schmidt condensation using sodium hydroxide as a base and ethanol as a solvent.", "Synthesis of 4,5-dihydro-1H-pyrazole-3-carbaldehyde from ethyl acetoacetate and hydrazine hydrate via a modified Hantzsch reaction using acetic acid as a solvent.", "Synthesis of 6-bromo-3-(1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one from 4-bromoaniline, 4-phenyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, and the pyrazole intermediate via a modified Gewald reaction using acetic anhydride and sodium acetate as a solvent and base, respectively." ] } | |

Número CAS |

361171-51-9 |

Nombre del producto |

6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one |

Fórmula molecular |

C27H18BrN3O4 |

Peso molecular |

528.362 |

Nombre IUPAC |

6-bromo-3-[2-(furan-2-carbonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C27H18BrN3O4/c28-17-10-11-19-18(14-17)24(16-6-2-1-3-7-16)25(26(32)29-19)20-15-21(22-8-4-12-34-22)31(30-20)27(33)23-9-5-13-35-23/h1-14,21H,15H2,(H,29,32) |

Clave InChI |

AOKHGEJNAPUUCW-UHFFFAOYSA-N |

SMILES |

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CO5)C6=CC=CO6 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2490618.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2490623.png)

![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2490624.png)

![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2490625.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2490631.png)

![1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2490632.png)

![Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2490636.png)